3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate hydrochloride is a chemical compound with the molecular formula and a molecular weight of 272.77 g/mol. It is primarily known as an impurity in the synthesis of Rivastigmine, a cholinesterase inhibitor used in the treatment of Alzheimer's disease. The compound features a dimethylaminoethyl side chain attached to a phenyl group, along with a dimethylcarbamate moiety, which contributes to its biological activity and potential applications in medicinal chemistry.
The compound can be synthesized through various methods, often involving the reaction of phenolic intermediates with carbamoyl chlorides. It is recognized in the context of pharmaceutical research, particularly in studies focusing on cholinergic neurotransmission and enzyme inhibition.
3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate hydrochloride falls under the category of carbamate derivatives and is classified as a pharmaceutical impurity. Its structural similarities to other cholinesterase inhibitors make it relevant in pharmacological studies and drug development.
The synthesis of 3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate hydrochloride typically involves several key steps:
The molecular structure of 3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate hydrochloride features:
3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate hydrochloride can undergo various chemical reactions:
The mechanism of action for 3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate hydrochloride primarily involves its role as an inhibitor of acetylcholinesterase. By binding to this enzyme, it prevents the breakdown of acetylcholine in synaptic clefts, thereby enhancing cholinergic neurotransmission. This mechanism is particularly beneficial in treating neurodegenerative conditions like Alzheimer's disease .
3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate hydrochloride has several significant applications:
This compound's unique structural features and biological activity make it valuable for both research purposes and therapeutic applications.
The synthesis of 3-(1-(dimethylamino)ethyl)phenyl dimethylcarbamate hydrochloride typically employs multi-step routes starting from substituted phenolic precursors. One common approach involves the carbamoylation of 3-(1-hydroxyethyl)phenol with dimethylcarbamoyl chloride under basic conditions, followed by amination of the resulting alcohol intermediate. Alternatively, N-ethyl-N-methylcarbamoyl chloride may be used for direct coupling with 3-(1-(dimethylamino)ethyl)phenol in aprotic solvents like dichloromethane or tetrahydrofuran (THF), with triethylamine as an acid scavenger [3] .
A more complex pathway utilizes reductive amination of 3-acetylphenol with dimethylamine and sodium cyanoborohydride, producing the key intermediate 3-(1-(dimethylamino)ethyl)phenol. Subsequent carbamoylation with dimethylcarbamoyl chloride yields the free base, which is converted to the hydrochloride salt via ethereal HCl treatment [4]. Phosgene equivalents (triphosgene or diphosgene) in inert solvents like chloroform enable in situ carbamate formation when reacted with the phenolic intermediate and dimethylamine [3].
Table 1: Synthetic Pathways Comparison
Reaction Sequence | Key Reagents | Solvent System | Yield Range |
---|---|---|---|
Direct carbamoylation of phenolic precursor | Dimethylcarbamoyl chloride, triethylamine | Dichloromethane/THF | 65-78% |
Reductive amination → carbamoylation | NaBH₃CN, dimethylcarbamoyl chloride | Methanol → Dichloromethane | 70-85% |
In situ carbamate formation | Triphosgene, dimethylamine | Chloroform | 60-72% |
Critical intermediates include 3-(1-hydroxyethyl)phenol and 3-(1-(dimethylamino)ethyl)phenol. The former is synthesized via Friedel-Crafts acylation of phenol with acetyl chloride, yielding 3-hydroxyacetophenone, which is reduced stereoselectively using catalysts like Ru-BINAP [3] [4]. Protecting groups (e.g., acetyl or benzoyl) are often applied to the phenolic hydroxyl group during amination steps to prevent side reactions. Deprotection under mild alkaline conditions (K₂CO₃ in methanol) regenerates the phenol for carbamoylation [3].
Carbamoylation efficiency depends on:
The compound exists as a racemate [(1RS)-3-(1-(dimethylamino)ethyl)phenyl dimethylcarbamate], designated as Rivastigmine Related Compound B in pharmacopeial standards [6] [8]. Racemic synthesis routes dominate due to lower cost, but enantioselective approaches are viable for producing the pharmacologically active (S)-isomer (Rivastigmine). Key strategies include:
Table 2: Stereochemical Control Methods
Method | Chiral Agent/Catalyst | Optical Purity | Yield Loss in Resolution |
---|---|---|---|
Diastereomeric salt formation | L-Tartaric acid | 98–99% ee | 35–45% (racemate recovery) |
Asymmetric hydrogenation | Ru-(S)-BINAP | 90–95% ee | <10% |
Enzymatic resolution | Lipase PS-C3 | >99% ee | 20–30% |
Conversion of the free base to the hydrochloride salt is crucial for stability and solubility. Optimal conditions use anhydrous solvents to prevent hydrolysis:
Salt formation kinetics favor low temperatures (0–5°C) and stoichiometric HCl control (1.0–1.05 eq) to avoid dichloride byproducts. The hydrochloride salt exhibits superior hygroscopic stability compared to tartrate or citrate alternatives [1] [8].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1